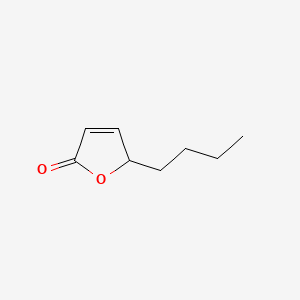

5-Butylfuran-2(5H)-one

描述

Contextualization within Furanone Chemistry and Heterocyclic Compounds

Heterocyclic compounds, which feature a ring structure containing at least two different elements, are fundamental in organic chemistry. Furanones are a specific type of heterocyclic compound characterized by a five-membered ring containing one oxygen atom and a ketone group. ontosight.ai They are broadly classified into 2(3H)-furanones, 2(5H)-furanones, and 3(2H)-furanones based on the position of the carbonyl group and the double bond within the ring. researchgate.net 5-Butylfuran-2(5H)-one, as its name indicates, is a 2(5H)-furanone derivative. ontosight.ainih.gov

The study of furanones has a rich history, with these compounds being recognized for their diverse applications. For instance, some furanone derivatives are key components of flavoring materials, while others form the basic structure of innovative drugs. foreverest.net The furan (B31954) ring system itself is a common motif in many natural products, particularly in secondary metabolites of plants. ic.ac.uk The significance of furanones extends to various fields, including medicinal chemistry, agriculture, and materials science, due to their wide range of biological activities. bohrium.comnih.gov

The nomenclature of furan-2(5H)-ones follows systematic IUPAC rules, where the numbering of the ring starts from the oxygen atom. ic.ac.uk The "(5H)" indicates the position of the saturated carbon atom in the ring. These compounds are also commonly referred to as γ-butenolides or, more specifically, Δα,β-butenolides. researchgate.netresearchgate.net The structural diversity within this class is vast, arising from the various substituents that can be attached to the furanone ring at the 3, 4, and 5-positions. foreverest.net This versatility allows for the synthesis of a wide array of derivatives with distinct chemical and physical properties. ontosight.ai

Importance and Research Relevance of the γ-Butenolide Scaffold

The γ-butenolide scaffold is a privileged structure in organic chemistry due to its prevalence in nature and its utility as a synthetic building block. researchgate.netrsc.org

The γ-butenolide ring is a core structural feature in numerous naturally occurring compounds that exhibit a wide spectrum of biological activities. researchgate.netresearchgate.netresearchgate.net These compounds have been isolated from various sources, including plants, fungi, and marine organisms. bohrium.com For example, γ-hydroxybutenolides are frequently found in marine sponges and soft corals. While the biosynthesis of many γ-butenolides is not fully understood, some pathways have been proposed. For instance, the biosynthesis of certain butenolides in Pseudomonas species is thought to originate from fatty acid metabolism. nih.gov

Beyond their presence in nature, γ-butenolides are highly valuable intermediates in organic synthesis. researchgate.netrsc.org Their reactive nature allows them to be transformed into a variety of other molecules, making them crucial building blocks for the total synthesis of complex natural products. researchgate.netresearchgate.net The development of new synthetic methodologies for the construction of the furan-2(5H)-one ring has been an active area of research for decades. researchgate.netbohrium.com

Overview of Current Research Trends on Furan-2(5H)-ones

Current research on furan-2(5H)-ones is multifaceted and dynamic. A significant focus remains on the development of novel and efficient synthetic methods, including catalytic asymmetric syntheses to produce enantiomerically pure compounds. bohrium.comnih.gov There is also considerable interest in the biological activities of these compounds, with studies exploring their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.aiontosight.ai Furthermore, researchers are investigating the use of furan-2(5H)-one derivatives as platform chemicals for the production of other valuable chemicals from biomass. chemrxiv.orgwikipedia.org The synthesis of new chiral compounds and complex ring systems from various chiral 2(5H)-furanones is also a burgeoning area of research. foreverest.net

属性

IUPAC Name |

2-butyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-7-5-6-8(9)10-7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJZBUMJSZTLTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C=CC(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952684 | |

| Record name | 5-Butylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30336-14-2, 70404-04-5 | |

| Record name | 5-Butyl-2(5H)-Furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30336-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Butylfuran-2(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030336142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-5-Butylfuran-2(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070404045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Butylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-butylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Butylfuran 2 5h One and Analogues

Strategies for Ring Construction of the 2(5H)-Furanone Core

The 2(5H)-furanone, or butenolide, ring is a common structural motif in a vast number of biologically active natural products. doi.org Consequently, the development of efficient and stereoselective methods for its synthesis is a key focus in organic chemistry. doi.orgontosight.ai Various strategies have been devised, ranging from classical cyclization reactions to modern catalytic methods.

Asymmetric Synthesis Approaches and Enantioselective Protocols

The chirality of many biologically active furanones necessitates the development of asymmetric synthetic routes. These methods aim to control the stereochemistry at one or more chiral centers, leading to the selective formation of a single enantiomer. Several powerful techniques have emerged, including organocatalysis, enzymatic resolutions, and transition-metal-catalyzed reactions. doi.org

Organocatalysis has become a powerful tool for the enantioselective synthesis of complex molecules. A notable strategy for producing enantiopure γ-butenolides involves a sequential organocatalytic α-aminoxylation followed by a cis-Wittig olefination of aldehydes. doi.org In this approach, an L-proline catalyst facilitates the α-aminoxylation of an aldehyde, creating a reactive α-aminoxylated aldehyde intermediate. doi.orgresearchgate.net This intermediate is then trapped in situ with a cis-Wittig reagent to yield the desired γ-butenolide with high enantiomeric excess (up to 99% ee). doi.orglookchem.com This method provides a short and efficient route to these valuable compounds from readily available starting materials. doi.org

Table 1: Enantioselective Synthesis of γ-Butenolides via Organocatalytic α-Aminoxylation and cis-Wittig Olefination doi.org

| Entry | Aldehyde | Butenolide Product | Yield (%) | ee (%) |

| 1 | Propanal | 5-Methyl-2(5H)-furanone | 65 | 98 |

| 2 | Butanal | 5-Ethyl-2(5H)-furanone | 68 | 99 |

| 3 | Pentanal | 5-Propyl-2(5H)-furanone | 70 | 99 |

| 4 | Hexanal | 5-Butyl-2(5H)-furanone | 72 | 99 |

| 5 | Heptanal | 5-Pentyl-2(5H)-furanone | 71 | 99 |

Data compiled from studies on the sequential α-aminoxylation-cis-Wittig olefination of various aldehydes.

Enzymatic methods offer a highly selective approach to chiral molecules. Lipase-catalyzed dynamic kinetic resolution (DKR) has been successfully applied to the synthesis of enantiopure 5-acetoxy-2(5H)-furanones from racemic 5-hydroxy-2(5H)-furanones. doi.orgru.nl This process typically utilizes a lipase (B570770), such as Lipase PS, in the presence of an acyl donor like vinyl acetate (B1210297). ru.nl The lipase selectively acylates one enantiomer of the starting material, while the unreacted enantiomer is continuously racemized in situ. ru.nlnih.gov This dynamic process allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. ru.nl For example, the DKR of various 5-hydroxy-2(5H)-furanones using Lipase PS has yielded the corresponding 5-acetoxy derivatives with enantiomeric excesses ranging from 78-86%. ru.nl

Table 2: Lipase-Catalyzed Dynamic Kinetic Resolution of 5-Hydroxy-2(5H)-furanones ru.nl

| Entry | Substrate | Reaction Time | Conversion (%) | Enantiomeric Excess (ee, %) | Product |

| 1 | 5-Hydroxy-2(5H)-furanone | 150 h | >99 | 84 | (-)-5-Acetoxy-2(5H)-furanone |

| 2 | 5-Hydroxy-3,4-dimethyl-2(5H)-furanone | 28 d | >99 | 78 | (-)-5-Acetoxy-3,4-dimethyl-2(5H)-furanone |

| 3 | 5-Hydroxy-3-methyl-2(5H)-furanone | 166 h | >99 | 84 | (-)-5-Acetoxy-3-methyl-2(5H)-furanone |

| 4 | 5-Hydroxy-4-methyl-2(5H)-furanone | 168 h | >99 | 86 | (-)-5-Acetoxy-4-methyl-2(5H)-furanone |

Reactions were carried out using Lipase PS and vinyl acetate in dichloromethane.

Transition-metal catalysis provides another powerful avenue for asymmetric synthesis. A notable example is the copper-catalyzed hetero-allylic asymmetric alkylation (h-AAA) of 3-bromopropenyl esters with Grignard reagents. organic-chemistry.org This method, utilizing a chiral phosphine (B1218219) ligand such as Taniaphos, allows for the chemo- and regioselective formation of allylic esters with high yields and excellent enantioselectivities. organic-chemistry.org These chiral allylic esters are valuable intermediates that can be further transformed into a variety of molecules, including 5-substituted 2(5H)-furanones. organic-chemistry.orgresearchgate.net For instance, the product of the copper-catalyzed reaction can undergo ring-closing metathesis to furnish the desired furanone ring system, as demonstrated in the synthesis of (S)-5-ethyl-2(5H)-furanone. organic-chemistry.orgresearchgate.net

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the construction of cyclic compounds, including 2(5H)-furanones. acs.orgorganic-chemistry.orgfigshare.com This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile olefin like ethylene. organic-chemistry.orgfigshare.comthieme-connect.com The synthesis of 2(5H)-furanones via RCM often starts with appropriately substituted allyl acrylates or related diene precursors. organic-chemistry.orgthieme-connect.com For instance, the RCM of methallyl acrylates has been shown to produce 4-methyl-5-alkyl-2(5H)-furanones in good to high yields, even with the electron-deficient nature of the acrylate (B77674) double bond. organic-chemistry.orgfigshare.com To overcome challenges associated with the formation of sterically hindered tri- or tetra-substituted double bonds, strategies such as employing hydrogen bonding to guide the RCM reaction have been developed, significantly promoting the reaction for multiply substituted allyl 2-(hydroxymethyl)acrylates. acs.org

Photooxidation of Furfural (B47365) Derivatives for 5-Hydroxyfuran-2(5H)-one Precursors

A key precursor for many substituted 2(5H)-furanones is 5-hydroxyfuran-2(5H)-one. anr.frwikipedia.org This valuable intermediate can be synthesized on a large scale through the photooxidation of furfural, a renewable platform molecule. anr.frwikipedia.orgresearchgate.net The reaction is typically carried out in the presence of a photosensitizer, such as Rose Bengal or methylene (B1212753) blue, which absorbs visible light and facilitates the formation of singlet oxygen. wikipedia.orgresearchgate.net The singlet oxygen then reacts with furfural in a [4+2] cycloaddition to form an unstable endoperoxide intermediate. researchgate.net In the presence of a solvent like methanol (B129727), this intermediate rearranges to yield 5-hydroxy-2(5H)-furanone. researchgate.netunipi.it This method provides a green and efficient route to this important building block, which can then be used in a variety of subsequent transformations to produce a diverse range of furanone derivatives. anr.fr

Use of Organoboranes and Dibromofuran Intermediates

A notable method for the alkylation of the furan (B31954) ring system involves the use of organoborane chemistry with dibromofuran intermediates. uit.no This approach provides a pathway to introduce alkyl groups, such as a butyl group, onto the furan scaffold. One described procedure involves a one-pot reaction sequence starting from 3,4-dibromofuran. uit.no

The synthesis begins with the lithiation of 3,4-dibromofuran, typically using n-butyllithium at low temperatures, to generate a lithiofuran species. This intermediate is then reacted with an organoborane, such as tributylborane, to form an "ate" complex. uit.no This complex is thermally unstable and, upon reaction with an electrophile, facilitates the migration of one of the butyl groups from the boron atom to the adjacent carbon on the furan ring. uit.no This process results in the expulsion of a dibutylhalogenoborane and the formation of an alkylated dibromofuran. Subsequent photooxidation of this intermediate can yield the desired 5-hydroxyfuran-2(5H)-one derivative. uit.no The regioselectivity of the photooxidation can potentially lead to two isomeric products, for instance, 4-bromo-3-butyl-5-hydroxyfuran-2(5H)-one and 3-bromo-4-butyl-5-hydroxyfuran-2(5H)-one. uit.no

Application of Keteneylidenetriphenylphosphorane as a C2O Building Block

Keteneylidenetriphenylphosphorane (Ph₃P=C=C=O) serves as a versatile C2O building block in the synthesis of highly functionalized heterocyclic systems, including tetronic acids (4-hydroxyfuran-2-ones), which are analogues of the target furanone structure. uni-bayreuth.de This ylide can be employed in Wittig-type reactions to construct the furanone core. The methodology allows for the synthesis of various 4-hydroxyfuran-2-one derivatives, demonstrating its utility in creating functionalized furanone scaffolds. uni-bayreuth.de

Synthesis of Functionalized and Substituted Furan-2(5H)-one Derivatives

The functionalization of the furan-2(5H)-one core is crucial for developing new derivatives with specific properties. Methodologies have been established for introducing substituents at various positions on the ring.

Introduction of Halogen Substituents (e.g., Bromination)

Halogenation, particularly bromination, is a common strategy for functionalizing the furan-2(5H)-one ring, providing reactive handles for further modifications. unipi.it The reaction of 2(5H)-furanone with bromine in diethyl ether, followed by dehydrobromination mediated by triethylamine (B128534) (Et₃N), yields 3-bromo-2(5H)-furanone. unipi.it A similar protocol using N-bromosuccinimide (NBS) in carbon tetrachloride can be applied to 5-methyl-2(5H)-furanone to produce 3-bromo-5-methyl-2(5H)-furanone. unipi.it

The bromination of substituted furanones can lead to multiple products. For example, treating 4-methoxy-2(5H)-furanone with one equivalent of NBS results in a mixture of 3-bromo-4-methoxy-2(5H)-furanone, 5-bromo-4-methoxy-2(5H)-furanone, and 3,5-dibromo-4-methoxy-2(5H)-furanone. unipi.it 3,4-Dihalo-5-hydroxy-2(5H)-furanones, such as mucochloric acid (MCA) and mucobromic acid (MBA), are highly reactive molecules that serve as versatile starting materials for a wide range of derivatives. mdpi.com The hydroxyl group at the C5 position in these compounds can be substituted, for instance, by reacting with 2,2,2-tribromo-benzo-1,3,2-dioxaphosphole to yield the 5-bromo derivative. mdpi.com

Derivatization at C-3 and C-5 Positions

The C-3 and C-5 positions of the furan-2(5H)-one ring are common sites for derivatization to build molecular complexity. The hydroxyl group at C-5 of 3,4-dihalo-2(5H)-furanones is a key functional handle. For example, 3,4-dibromo-5-hydroxyfuran-2(5H)-one (mucobromic acid, MBA) can be readily derivatized at this position. mdpi.com One strategy for C-5 alkylation is the Mukaiyama aldol (B89426) reaction, where silylated enol ethers react with 3,4-dihalo-5-hydroxy-2(5H)-furanones in the presence of a Lewis acid like zinc chloride or scandium triflate. nih.gov

Furthermore, the C-5 position can be modified to introduce amino groups. The reaction of 4-bromo-5-bromomethylene-2(5H)-furanone with benzylamine (B48309) leads to the corresponding 5-benzylamino-4-bromo-5-bromomethyl-2(5H)-furanone. google.com Solid-phase synthesis approaches have also been developed, where 5-hydroxy-∇²-butenolides are attached to a resin via the 5-hydroxy group, allowing for subsequent reactions to introduce amino substituents at the C-4 position. scienceasia.org The interaction of 3-acylfuran-2(5H)-ones with various nitrogen-containing nucleophiles can also lead to derivatization or recyclization, depending on the nucleophile's structure. beilstein-journals.org

Synthesis of Silylated Derivatives

Silylation is a common strategy to protect the hydroxyl group at the C-5 position or to modify the properties of the furanone derivative. The synthesis of 5-O-silylated derivatives of 3,4-dibromo-5-hydroxyfuran-2(5H)-one (MBA) can be achieved by treating MBA with various silyl (B83357) chlorides in anhydrous N,N-dimethylformamide (DMF) in the presence of N,N-diisopropylethylamine (DIPEA) at 0 °C. mdpi.com This method has been used to prepare a range of silylated ethers with varying yields. mdpi.comutripoli.edu.ly These silylated intermediates can then be used in further reactions, such as palladium-catalyzed cross-couplings. mdpi.comnih.gov

Table 1: Synthesis of 5-O-Silyl Ethers of Mucobromic Acid (MBA) Data sourced from mdpi.com

| Entry | Silyl Chloride | Product | Yield (%) |

|---|---|---|---|

| 1 | tert-Butyldimethylsilyl chloride | 3,4-dibromo-5-((tert-butyldimethylsilyl)oxy)furan-2(5H)-one | 76 |

| 2 | Triisopropylsilyl chloride | 3,4-dibromo-5-((triisopropylsilyl)oxy)furan-2(5H)-one | 64 |

| 3 | tert-Butyldiphenylsilyl chloride | 3,4-dibromo-5-((tert-butyldiphenylsilyl)oxy)furan-2(5H)-one | 59 |

| 4 | Triphenylsilyl chloride | 3,4-dibromo-5-((triphenylsilyl)oxy)furan-2(5H)-one | 32 |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for creating C-C bonds and synthesizing substituted furan-2(5H)-ones. ysu.amorganic-chemistry.orgresearchgate.net These reactions typically involve the coupling of a halogenated or tosylated furanone with a boronic acid. ysu.amorganic-chemistry.org

An efficient method involves the use of 4-tosyl-2(5H)-furanone, which is stable and easily prepared, as a substrate for coupling with various boronic acids. organic-chemistry.orgresearchgate.net Optimal conditions for these reactions have been identified as using a palladium catalyst like PdCl₂(PPh₃)₂ with potassium fluoride (B91410) in a THF-H₂O solvent mixture at 60 °C. ysu.amorganic-chemistry.org This methodology provides a facile route to a wide range of 4-substituted 2(5H)-furanones. ysu.amorganic-chemistry.org

The Suzuki-Miyaura reaction is also applicable to halogenated furanones at different positions. For instance, 5-(p-bromophenyl)-3,4-dimethylfuran-2(5H)-one can be coupled with (p-Cl)C₆H₄B(OH)₂ using a Pd(OAc)₂/PPh₃/K₂CO₃ catalyst system to yield the corresponding biphenyl-substituted product in 88% yield. mdpi.comscispace.com Similarly, 3,4-dibromo-2(5H)-furanone derivatives can undergo sequential Suzuki couplings. mdpi.comnih.gov For example, treatment of a 3,4-dibromo-γ-butyrolactone with 4-(methylsulfanyl)phenylboronic acid in the presence of a palladium catalyst can first introduce an aryl group at the C-4 position, followed by a second coupling to introduce another aryl group at the C-3 position. mdpi.comnih.gov

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Furan-2(5H)-one Scaffolds Data sourced from organic-chemistry.orgmdpi.com

| Furanone Substrate | Boronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 4-Tosyl-2(5H)-furanone | o-Methylphenylboronic acid | PdCl₂(PPh₃)₂, KF, THF/H₂O | 4-(o-Tolyl)furan-2(5H)-one | 95 |

| 4-Tosyl-2(5H)-furanone | Phenylboronic acid | PdCl₂(PPh₃)₂, KF, THF/H₂O | 4-Phenylfuran-2(5H)-one | 92 |

| 4-Tosyl-2(5H)-furanone | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂, KF, THF/H₂O | 4-(4-Methoxyphenyl)furan-2(5H)-one | 94 |

| 5-(4-Bromophenyl)-3,4-dimethylfuran-2(5H)-one | 4-Chlorophenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 5-(4'-(Chloro)-[1,1'-biphenyl]-4-yl)-3,4-dimethylfuran-2(5H)-one | 88 |

Novel Synthetic Routes and Catalytic Systems

Recent advancements in organic synthesis have led to the development of several novel and efficient routes for the preparation of 5-substituted furan-2(5H)-ones, including 5-butylfuran-2(5H)-one. These methods often utilize innovative catalytic systems to achieve high levels of control and efficiency.

One prominent strategy involves the asymmetric synthesis of chiral γ-butenolides through a combination of hetero-allylic asymmetric alkylation (h-AAA) and ring-closing metathesis (RCM). acs.org This approach has been successfully applied to the synthesis of various naturally occurring butenolides. acs.org For instance, the use of a copper-Taniaphos catalyst system in the h-AAA reaction of cinnamyl substrates with Grignard reagents has yielded desired products in high yields and excellent enantioselectivities. acs.org

Another powerful method is the organocatalytic sequential α-aminoxylation and cis-Wittig olefination of aldehydes. doi.org This strategy provides a short and efficient route to enantiopure γ-butenolides from readily available starting materials. doi.org The utility of this protocol has been demonstrated in the asymmetric synthesis of various butenolides with high enantiomeric purity. doi.org

The use of chiral homoenolate anion equivalents derived from sulfinylpropionic acids represents another effective approach. rsc.orgrsc.org The addition of the dianion of (+)-(R)-3-[(4-methylphenyl)sulfinyl]propionic acid to aldehydes, followed by pyrolysis of the resulting β-sulphinyl-γ-lactones, affords optically pure 5-substituted furan-2(5H)-ones. rsc.orgrsc.org This method has been successfully used for the synthesis of both enantiomers of this compound. rsc.org

Furthermore, synergistic catalytic systems combining an achiral rhodium salt and a chiral Lewis acid have been developed for the atom-efficient synthesis of enantioenriched γ-butenolides from cyclopropenyl carboxylic acids and electron-deficient olefins. bohrium.com This reaction proceeds through a carboxylic acid insertion of a carbenoid followed by an enantioselective trapping of the resulting carboxylic oxonium ylide. bohrium.com

The following tables summarize some of the novel synthetic routes and catalytic systems for the preparation of this compound and its analogues, highlighting the diversity of modern synthetic methodologies.

Table 1: Novel Synthetic Routes for this compound

| Synthetic Strategy | Key Reagents/Intermediates | Brief Description | Reference |

|---|---|---|---|

| Organocatalytic Sequential α-Aminoxylation and cis-Wittig Olefination | Aldehydes, Proline catalyst, Wittig reagent | A sequential one-pot reaction involving proline-catalyzed α-aminoxylation of an aldehyde followed by a cis-selective Wittig reaction to form the butenolide ring. | doi.org |

| Chiral Homoenolate Anion Equivalents | (+)-(R)-3-[(4-methylphenyl)sulfinyl]propionic acid, Aldehydes | Addition of a chiral sulfinyl-stabilized dianion to an aldehyde, followed by thermal elimination of the sulfinyl group to yield the optically active furanone. | rsc.orgrsc.org |

| Hetero-Allylic Asymmetric Alkylation (h-AAA) and Ring-Closing Metathesis (RCM) | Cinnamyl substrates, Grignard reagents, Copper-Taniaphos catalyst, Grubbs' catalyst | A two-step sequence involving a copper-catalyzed asymmetric alkylation followed by a ruthenium-catalyzed ring-closing metathesis to construct the butenolide ring. | acs.org |

| Synergistic Rhodium/Lewis Acid Catalysis | Cyclopropenyl carboxylic acid, Enones, Rhodium salt, Chiral Lewis acid | A rhodium-catalyzed generation of a carboxylic oxonium ylide from a cyclopropene, which is then trapped by an enone in an enantioselective manner mediated by a chiral Lewis acid. | bohrium.com |

Table 2: Catalytic Systems for the Synthesis of this compound and Analogues

| Catalyst System | Substrates | Reaction Conditions | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|---|

| Proline / Hantzsch Ester | (s)-γ-methyl tetronic acid, Aldehydes | Ambient temperature | Alkylated tetronic acids (precursors to butenolides) | Excellent | Not Applicable | mdpi.com |

| CuBr·SMe₂ / (R,R)-(+)-Taniaphos | Cinnamyl substrate, Grignard reagent | Not specified | Chiral γ-butenolides | High | 97-98 | acs.org |

| Rhodium salt / Chiral Lewis Acid | Cyclopropenyl carboxylic acid, Electron-deficient olefins | Mild conditions, S/C = 200 | Enantioenriched α-aryl-γ-butenolides | up to 99 | up to 96 | bohrium.com |

| Polyether sulfone sulfamic acid (PES-NHSO₃H) | Anilines, Aldehydes, Diethyl acetylenedicarboxylate | Not specified | Functionalized furan-2-ones | 85-97 | Not Applicable | nih.gov |

Chemical Reactivity and Mechanistic Organic Transformations of 5 Butylfuran 2 5h One

Electrophilic and Nucleophilic Reactions of the Furanone Ring

The furanone ring of 5-butylfuran-2(5H)-one possesses both electrophilic and nucleophilic centers, allowing for a variety of reactions. The carbon atoms of the α,β-unsaturated lactone system are electrophilic and can react with nucleophiles. For instance, the C-5 position is susceptible to nucleophilic attack. rug.nl

Isomerization and Tautomerism Studies

5-Hydroxyfuran-2(5H)-one, a related furanone, is known to exist in a chemical equilibrium with its ring-chain tautomer, cis-β-formylacrylic acid. wikipedia.org Under certain conditions, it can also isomerize to succinic anhydride. wikipedia.org While specific studies on the isomerization and tautomerism of this compound are not extensively detailed in the provided results, the principles of ring-chain tautomerism observed in similar furanones are relevant. For example, 4-hydroxy-5-n-butyl-furan-2(5H)-one has been shown to exist in an α:β tautomeric ratio of 3:1. uni-bayreuth.de Isomerization can also be influenced by reaction conditions, as seen in the addition of certain Grignard reagents to related systems, which can cause isomerization of the resulting keto acids. thieme-connect.com

Oxidation and Reduction Pathways

The furanone ring can undergo both oxidation and reduction. smolecule.com Oxidation of the furan (B31954) ring can lead to the formation of other oxidized species. smolecule.com For instance, the photo-oxidation of furfural (B47365), a related compound, yields 5-hydroxy-2(5H)-furanone. unipi.it This process involves singlet oxygen and a sensitizer. wikipedia.orgunipi.it

Reduction of the furanone ring can yield the corresponding butyrolactone. smolecule.com For example, the catalytic enantioselective synthesis of (+)-(S)-5-Butylfuran-2(5H)-one has been achieved with high yield and enantiomeric excess. rug.nl

Cycloaddition Reactions and Formation of Complex Heterocycles

Butenolides, including this compound, are valuable dienophiles in Diels-Alder reactions for the construction of complex heterocyclic systems. thieme-connect.comresearchgate.netresearchgate.net These [4+2] cycloaddition reactions can be carried out under thermal or Lewis acid-catalyzed conditions to produce cycloadducts in good yields. thieme-connect.com The stereoselectivity of these reactions is a key feature, allowing for the establishment of multiple stereogenic centers in a single step. thieme-connect.comresearchgate.net

The intramolecular Diels-Alder reaction of substituted butenolides has also been explored, leading to the formation of highly oxygenated tricyclic skeletons. researchgate.net Furthermore, a Diels-Alder/retro-Diels-Alder approach has been utilized for the enantioselective synthesis of various microbial butenolides. researchgate.net The reactivity of the furan ring in cycloadditions can be influenced by substituents; for example, electron-donating groups can increase the reactivity towards electrophilic attack but may also introduce steric hindrance. sci-hub.se

Rearrangement Reactions and Mechanism Elucidation

Rearrangement reactions involve the modification of the carbon skeleton or functional groups within a molecule. mvpsvktcollege.ac.in These transformations can be initiated by the formation of a carbocation intermediate, which can then undergo hydride or alkyl shifts to form a more stable carbocation. masterorganicchemistry.com While specific rearrangement reactions of this compound are not detailed, the general principles of carbocation rearrangements are applicable to furanone systems under appropriate acidic conditions. mvpsvktcollege.ac.inmasterorganicchemistry.com The elucidation of reaction mechanisms often involves crossover experiments to determine if a rearrangement is intramolecular or intermolecular. mvpsvktcollege.ac.in

Derivatization Strategies for Structural Modification

The structural modification of this compound and related butenolides is a key strategy for accessing a diverse range of compounds with potential biological activities. ontosight.ai Derivatization can be achieved through various reactions targeting the furanone ring and its substituents.

One common approach is the introduction of a bromine atom onto the furanone ring, which can then serve as a handle for further functionalization through cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions. nih.govgoogle.com For instance, bromination of furan-containing natural products has been achieved with high selectivity, allowing for the synthesis of a series of derivatives. nih.govresearchgate.net

Other derivatization strategies include:

Acylation: A new acylation procedure has been developed for the selective introduction of an acetyl group to furan-2-ones using a phosphorus ylide. uni-bayreuth.de

Alkylation: Diastereoselective alkylation of Diels-Alder cycloadducts has been used to secure stereogenic centers. thieme-connect.com

Synthesis of Spiro Compounds: The synthesis of γ-spiro butenolide cores has been demonstrated through continuous flow protocols. rsc.org

These derivatization methods provide access to a wide array of functionalized butenolides, including those with appended olefins, halides, azides, and aldehydes. chemrxiv.org

Advanced Spectroscopic and Structural Elucidation of 5 Butylfuran 2 5h One and Its Derivatives

Application of High-Resolution NMR Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of 5-Butylfuran-2(5H)-one and its derivatives in solution. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically, nuclei such as ¹H and ¹³C), which is invaluable for confirming structural assignments and understanding reaction mechanisms. nih.gov

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are fundamental. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the furanone ring and the butyl side chain. The protons on the double bond (C=C) of the lactone ring would appear at a characteristic downfield shift, while the protons of the butyl group would exhibit specific splitting patterns (e.g., a triplet for the terminal methyl group) and chemical shifts corresponding to their proximity to the furanone core. Similarly, the ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment. nih.gov For instance, the carbonyl carbon (C=O) of the lactone ring would show a signal at a significant downfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170-175 |

| Olefinic CH | ~7.0-7.5 | ~145-155 |

| Olefinic CH | ~6.0-6.5 | ~120-130 |

| CH-O | ~5.0-5.5 | ~80-85 |

| Butyl CH₂ (alpha) | ~1.6-1.8 | ~30-35 |

| Butyl CH₂ (beta) | ~1.3-1.5 | ~25-30 |

| Butyl CH₂ (gamma) | ~1.2-1.4 | ~20-25 |

| Butyl CH₃ (delta) | ~0.8-1.0 | ~13-15 |

Note: These are estimated values based on typical ranges for similar functional groups.

Mass Spectrometry for Reaction Monitoring and Product Characterization (e.g., ESI-MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. The compound has a molecular weight of approximately 140.18 g/mol . nih.gov When coupled with gas chromatography (GC-MS), it allows for the identification of the compound in complex mixtures. nih.gov The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 140, followed by a series of fragment ions that provide structural information. Characteristic fragmentation patterns would involve the loss of the butyl chain or parts of the furanone ring.

Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is particularly useful for monitoring reactions in solution and characterizing products, including less volatile derivatives. mdpi.comnih.gov ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺, allowing for clear determination of the molecular weight of the product as it forms. nih.gov This makes it ideal for tracking the progress of a synthesis or degradation process involving this compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, which allows for the calculation of the elemental formula, confirming that the product has the expected composition of C₈H₁₂O₂. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (EI) | m/z (ESI) | Description |

| [M]⁺ | 140 | - | Molecular Ion |

| [M+H]⁺ | - | 141 | Protonated Molecule |

| [M-C₄H₉]⁺ | 83 | 83 | Loss of butyl radical |

| [M-C₃H₇]⁺ | 97 | 97 | Loss of propyl radical |

| [C₄H₉]⁺ | 57 | - | Butyl cation |

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. oregonstate.edu For this compound, the IR spectrum provides definitive evidence for its key structural features. nih.gov The most prominent absorption would be from the carbonyl (C=O) group of the α,β-unsaturated lactone ring, which typically appears as a strong, sharp band in the region of 1740-1780 cm⁻¹. lumenlearning.comlibretexts.org

Other significant absorptions include those for the carbon-carbon double bond (C=C) stretch within the ring, usually found around 1640-1680 cm⁻¹. libretexts.org The C-O-C stretching vibration of the ester functional group within the lactone ring would produce strong bands in the 1000-1300 cm⁻¹ region. lumenlearning.com Finally, the C-H stretching vibrations of the butyl group's alkane-like C-H bonds would be observed just below 3000 cm⁻¹, while the vinylic C-H stretch from the double bond would appear just above 3000 cm⁻¹. libretexts.org The presence and position of these bands collectively provide a spectral fingerprint confirming the identity of this compound.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| α,β-Unsaturated Lactone | C=O stretch | 1740 - 1780 | Strong |

| Alkene | C=C stretch | 1640 - 1680 | Medium |

| Alkene | =C-H stretch | 3010 - 3100 | Medium |

| Ester | C-O stretch | 1000 - 1300 | Strong |

| Alkane (Butyl) | C-H stretch | 2850 - 2960 | Medium-Strong |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While this technique requires a single, well-ordered crystal, it provides unambiguous data on bond lengths, bond angles, and stereochemistry.

For this compound, which may be an oil or low-melting solid at room temperature, obtaining a suitable crystal could be challenging. However, for solid derivatives of furanone, X-ray crystallography is highly effective. For example, a study on (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, a furanone derivative, successfully determined its solid-state structure. researchgate.net The analysis revealed that the furanone ring was essentially planar and provided precise measurements of the unit cell dimensions (the basic repeating unit of the crystal). researchgate.net Such an analysis of a crystalline derivative of this compound would confirm its covalent structure, establish its conformation in the solid state, and detail any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net

Table 4: Example Crystallographic Data for a Furanone Derivative

| Parameter | Value (for (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.5110 |

| b (Å) | 4.9298 |

| c (Å) | 16.6625 |

| β (°) | 93.268 |

| Volume (ų) | 615.97 |

Source: Data from the crystallographic study of a related furanone derivative. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, HPLC, UPLC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound.

Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds like this compound. nist.gov It is commonly used to determine the purity of a sample by separating it from starting materials, byproducts, or solvents. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions. The NIST Chemistry WebBook and PubChem database confirm the availability of GC data for this compound, including its Kovats retention index, which aids in its identification. nist.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purification (preparative HPLC) and analytical assessment of a wide range of compounds, including those that are not volatile enough for GC. It separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. This would be the method of choice for purifying this compound or its derivatives on a larger scale and for quantifying it in various matrices. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm). mdpi.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. nih.govmdpi.com UPLC is particularly valuable for high-throughput screening and for separating complex mixtures of closely related furanone derivatives.

Table 5: Application of Chromatographic Techniques for this compound

| Technique | Primary Application | Key Advantages |

| Gas Chromatography (GC) | Purity assessment, identification in volatile mixtures | High resolution for volatile compounds, well-established methods |

| High-Performance Liquid Chromatography (HPLC) | Purification, quantification | Versatile, applicable to non-volatile compounds, scalable |

| Ultra-Performance Liquid Chromatography (UPLC) | High-throughput analysis, separation of complex mixtures | Faster run times, increased resolution and sensitivity |

Theoretical and Computational Chemistry of 5 Butylfuran 2 5h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a powerful tool for elucidating the electronic structure of molecules like 5-butylfuran-2(5H)-one. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical reactivity. univ-amu.fr Methods such as ab initio calculations are used to determine electronic energies, molecular geometries, and the nature of internal molecular modes.

The electronic structure of furan (B31954) derivatives is of particular interest. For instance, studies on related furan compounds reveal that the arrangement of electrons in the furan ring significantly influences the molecule's stability and reaction pathways. researchgate.net The reactivity of this compound is predicted by examining regions of high or low electron density, which indicate likely sites for nucleophilic or electrophilic attack. For example, the carbonyl group presents a site susceptible to nucleophilic addition, a common reaction for lactones. The double bond in the furanone ring is a potential site for addition reactions. researchgate.net

Computational models can also predict the outcomes of reactions. For example, in the context of biofuel combustion chemistry, quantum chemical calculations have been used to model the reaction of similar furan derivatives with radicals like ˙OH and HO˙O, identifying the most likely sites of hydrogen abstraction. sci-hub.se

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving this compound. DFT calculations are particularly adept at modeling the transition states of reactions, which are high-energy intermediates that determine the reaction rate. By calculating the energy of these transition states, chemists can predict the feasibility and kinetics of a proposed reaction mechanism. rug.nl

In a study on the synthesis of butenolides, DFT calculations at the B3LYP level were employed to refine the geometries of low-energy conformations and to understand the transition states involved in the catalytic process. rug.nl This type of analysis is crucial for optimizing reaction conditions and for designing more efficient synthetic routes. The free energies of competing transition states dictate the rate constants for the conversion of reactants to products. rug.nl

DFT has also been applied to study the thermochemical properties of related furan compounds, which is essential for understanding their behavior in various chemical environments, including combustion.

Molecular Modeling and Conformational Analysis

A conformational analysis of (+)-(S)-5-Butylfuran-2(5H)-one was carried out using the Hyperchem software package at the PM3 level of theory. rug.nl The resulting low-energy conformations were then further refined using DFT calculations to obtain more accurate geometries. rug.nl This multi-step approach, combining lower-level and higher-level theoretical methods, is a common strategy in computational chemistry to balance accuracy and computational cost.

The study of intermolecular interactions, such as those between furan derivatives and solvents, also relies on molecular modeling. For example, the interaction of furans with methanol (B129727) has been investigated to understand the docking preferences and the nature of the hydrogen bonds formed. aip.org

Calculation of Thermochemical Properties (e.g., Formation Enthalpies, Bond Dissociation Energies)

The thermochemical properties of this compound, such as its enthalpy of formation and bond dissociation energies, are critical for applications in areas like combustion and for understanding its intrinsic stability. These properties can be calculated with a high degree of accuracy using composite quantum chemical methods like G3, CBS-QB3, and CBS-APNO. researchgate.netresearchgate.net

Bond dissociation energy (BDE) is a measure of the strength of a chemical bond. The BDEs for C-H bonds in the furan ring are known to be significantly high, often exceeding 500 kJ mol⁻¹, making them some of the strongest known C-H bonds. researchgate.net In contrast, the C-H bonds on the alkyl side chain are considerably weaker. researchgate.net This difference in BDEs has important implications for the reactivity of the molecule, as reactions are more likely to occur at the site of the weakest bond.

Table of Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 140.18 g/mol | PubChem |

| Molecular Formula | C₈H₁₂O₂ | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 140.083729621 Da | PubChem |

| Monoisotopic Mass | 140.083729621 Da | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 149 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 1 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. Theoretical calculations can predict various types of spectra, including NMR, IR, and mass spectra, which can then be compared with experimental data for structure verification and analysis. mpg.de

For example, the structures of palladium(II) complexes involved in the synthesis of related compounds have been elucidated using a combination of multinuclear NMR, FT-IR, and mass spectroscopy, with computational methods playing a role in the interpretation of this data. mdpi.com In studies of furan microsolvation, quantum chemical calculations have been used to predict the infrared spectra of furan-methanol complexes, aiding in the identification of different solvation structures. aip.org

The PubChem database lists available spectral information for this compound, including ¹³C NMR, GC-MS, and vapor phase IR spectra. nih.gov While the raw spectral data is available, detailed computational predictions would involve calculating the expected chemical shifts for ¹³C NMR, the vibrational frequencies for IR, and the fragmentation patterns for mass spectrometry, and comparing these with the experimental data.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Furan |

| 2-Methylfuran |

| 2,5-Dimethylfuran |

| 2-tert-Butylfuran |

| 2,5-di-tert-Butylfuran |

| 2-Vinylfuran |

| Methanol |

| Palladium(II) |

Mechanistic Biological Activity Studies of 5 Butylfuran 2 5h One and Analogues Excluding Clinical/dosage/safety

Structure-Activity Relationship (SAR) Studies based on Mechanistic Pathways

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. For furanone derivatives, modifications to the core structure can significantly impact their efficacy and selectivity for different biological targets.

In the context of antimicrobial activity, the nature and position of substituents on the furanone ring are critical. For instance, the presence and position of bromine atoms on the furanone ring, as seen in natural fimbrolides, are crucial for their potent quorum sensing inhibitory activity. researchgate.net The synthesis of various brominated 2(5H)-furanone derivatives has allowed for a systematic investigation of how different substitution patterns affect their ability to interfere with bacterial communication and biofilm formation. unipi.it

Regarding the effects on lipid metabolism, the SAR of furanone-based carboxamides has been explored. rsc.org This research indicates that the nature of the carboxamide side chain, including its lipophilicity and size, plays a significant role in the compound's lipid-lowering effects. rsc.org For example, certain furan-2-carboxamide derivatives have shown superior triglyceride-lowering effects compared to others, highlighting the importance of the substituent in determining the interaction with molecular targets like PPARα. rsc.org

The development of synthetic methodologies for creating diverse libraries of furanone derivatives is essential for conducting comprehensive SAR studies and for the rational design of new compounds with optimized biological activities. uni-bayreuth.deacs.org

Role of Chiral Purity in Biological Mechanisms

The stereochemistry of the 5-Butylfuran-2(5H)-one molecule, specifically the chiral center at the C5 position, is a critical determinant of its biological activity. The existence of two distinct enantiomers, (R)- and (S)-5-Butylfuran-2(5H)-one, means that the three-dimensional arrangement of the butyl group can significantly influence how the molecule interacts with chiral biological targets such as enzymes and cellular receptors. While direct comparative studies on the mechanistic differences between the individual enantiomers of this compound are not widely documented, extensive research on the broader butenolide class provides compelling evidence for the pivotal role of chiral purity in their biological functions. ru.nlacs.org The synthesis of enantiomerically pure forms, such as (+)-(S)-5-Butylfuran-2(5H)-one with high enantiomeric excess, has been achieved, enabling the study of stereospecific effects. rug.nl

The biological importance of the furanone scaffold often lies in its ability to interfere with bacterial communication systems known as quorum sensing (QS). unipi.it Furanones can act as structural mimics of natural signaling molecules, particularly N-acylhomoserine lactones (AHLs), and competitively bind to their cognate LuxR-type protein receptors. acs.orgnih.gov These protein receptors are inherently chiral and exhibit a high degree of specificity for the shape of their ligands. Consequently, the spatial orientation of substituents on the furanone ring, dictated by its chirality, is fundamental for effective receptor binding and subsequent modulation of QS-regulated gene expression. For related lactone signaling molecules, it has been noted that structures lacking the correct L-configuration at the chiral center were found to be "essentially devoid of activity," establishing a strong precedent for the necessity of stereospecificity. acs.org

Mechanistic insights from chiral analogues of this compound further underscore the importance of stereochemistry. In one study, optically active sulfur-containing 2(5H)-furanone derivatives were synthesized using stereochemically pure starting materials derived from l-menthol (B7771125) and l-borneol. mdpi.com These chiral furanone sulfones were evaluated for their antimicrobial properties, with specific stereoisomers demonstrating potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.com The synthesis began with a mixture of diastereomers, which were separated to isolate pure stereoisomers for biological testing, highlighting that a defined stereochemistry is essential for the observed antimicrobial and biofilm-preventing mechanisms. mdpi.comresearchgate.net

The data below summarizes the minimum inhibitory concentrations (MICs) for a leading chiral sulfone analogue, demonstrating activity that is dependent on its specific stereochemical structure.

| Compound | Target Organism | MIC (μg/mL) | Reference |

| Chiral Sulfone 26 (possessing l-borneol moiety and a 4-chlorophenylsulfonyl group) | Staphylococcus aureus | 8 | mdpi.com |

| Chiral Sulfone 26 (possessing l-borneol moiety and a 4-chlorophenylsulfonyl group) | Bacillus subtilis | 8 | mdpi.com |

Furthermore, the critical role of furanone chirality is evident in the synthesis of complex therapeutic agents. The specific enantiomer 5(S)-benzyloxymethyl-2(5H)-furanone is a key chiral building block in the synthesis of the potent HIV protease inhibitor UIC-94017 (also known as TMC-114 or Darunavir). acs.org The synthesis relies on a stereoselective reaction with this particular enantiomer, demonstrating that the precise three-dimensional structure of the furanone precursor is a prerequisite for constructing the final, biologically active drug molecule. acs.org

Applications of 5 Butylfuran 2 5h One in Non Pharmacological Contexts

Utilization as Versatile Building Blocks in Organic Synthesis

The five-membered lactone ring system of 5-Butylfuran-2(5H)-one makes it a valuable precursor and building block in the field of organic chemistry. ontosight.aiunipi.it The butenolide and γ-butyrolactone cores are central structures in a vast number of naturally occurring products, driving significant research into their synthesis. rug.nldoi.org

Detailed research has been dedicated to the asymmetric synthesis of butenolides, including this compound, highlighting its importance as a synthetic target and an intermediate. rug.nldoi.org For instance, an organocatalytic method involving the sequential α-aminoxylation and cis-Wittig olefination of aldehydes has been developed to produce enantiopure γ-butenolides, including (R)-5-Butylfuran-2(5H)-one, with high enantiomeric purity (99% ee). doi.org Another catalytic enantioselective synthesis route has also successfully produced (+)-(S)-5-Butylfuran-2(5H)-one in high yield (83%) and enantiomeric excess (97%). rug.nl

These synthetic routes underscore the compound's role as a chiral building block, which is crucial for constructing more complex, stereochemically defined molecules. The general class of 2(5H)-furanones is recognized for its synthetic versatility, with various methods developed for creating derivatives with diverse functionalities. unipi.it

Table 1: Examples of Synthesized 5-Alkylfuran-2(5H)-one Derivatives

| Compound | Yield | Enantiomeric Excess (ee) | Reference |

| (R)-5-Propylfuran-2(5H)-one | 63% | 99% | doi.org |

| (R)-5-Butylfuran-2(5H)-one | 66% | 99% | doi.org |

| (S)-5-Butylfuran-2(5H)-one | 83% | 97% | rug.nl |

| (R)-5-Pentylfuran-2(5H)-one | 68% | 98% | doi.org |

| (R)-5-Benzylfuran-2(5H)-one | 64% | Not specified | doi.org |

Applications in Material Science or Polymer Chemistry

Role as Aroma Components in Food Science

The role of this compound as an aroma component in food science presents a complex picture. While furanones, in general, are known to be important flavor compounds in a variety of foods, the specific contribution of this compound is not clearly established. researchgate.net One industry source explicitly states that 5-butyl-2(5H)-furanone is recommended for "not for flavor use". thegoodscentscompany.com

In contrast, a closely related compound, 5-pentyl-2(5H)-furanone , has been identified as a volatile compound in sous-vide cooked pork cheeks. semanticscholar.org This compound was formed from lipid oxidation during the cooking process. semanticscholar.org Additionally, the related compound 2-butylfuran is recognized as a flavoring agent. nih.gov

In the context of cocoa liquors, various furanone derivatives like 3-hydroxy-4,5-dimethylfuran-2(5H)-one have been identified as key aroma-active compounds, contributing savory-like and celery-like notes. researchgate.net However, this compound itself has not been specifically listed among the key odorants in the analyzed cocoa liquors. researchgate.net

Table 2: Furanone and Furan (B31954) Derivatives in Food Contexts

| Compound | Context/Finding | Food Matrix | Reference |

| This compound | Recommended "not for flavor use" | General | thegoodscentscompany.com |

| 5-Pentyl-2(5H)-furanone | Identified as a volatile compound | Sous-vide cooked pork cheeks | semanticscholar.org |

| 2-Butylfuran | Used as a flavoring agent | General | nih.gov |

| 3-Hydroxy-4,5-dimethylfuran-2(5H)-one | Key aroma-active compound | Cocoa Liquor | researchgate.net |

Potential in Agrochemical Development

The butenolide chemical structure, which defines this compound, is a significant scaffold in the development of modern agrochemicals. researchgate.netnih.gov The discovery of the insecticide flupyradifurone , a butenolide, was inspired by naturally occurring compounds and has spurred further research into this class for pest control. researchgate.netnih.gov

Research into the insecticidal properties of natural products has highlighted the importance of the furan ring as a critical pharmacophore. nih.govresearchgate.net For example, derivatives of fraxinellone , a natural product containing a furan ring, have shown potent insecticidal activity against pests like Mythimna separata (armyworm). nih.govresearchgate.net This suggests that the furanone moiety within this compound could be a valuable base for developing new insecticidal agents. nih.gov

Furthermore, studies on butenolide derivatives have shown they can possess good antibacterial activities against plant pathogens like Xanthomonas oryzae pv. oryzae, which causes bacterial leaf blight in rice. nih.gov In a different agrochemical context, butenolide hormones isolated from Streptomyces bacteria have been found to act as germination stimulants for the seeds of parasitic weeds like Orobanche minor. jst.go.jp

While these findings highlight the broad potential of the butenolide class in agrochemical development, direct studies evaluating the specific insecticidal or herbicidal activity of this compound were not identified in the reviewed literature.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of butenolides, including 5-Butylfuran-2(5H)-one, has traditionally relied on multi-step procedures that can be lengthy and inefficient. chemrxiv.org A significant future direction lies in the development of novel and sustainable synthetic methodologies. This includes the exploration of "green" chemistry principles to minimize waste and energy consumption.

Recent advancements have focused on more direct and atom-economical approaches. For instance, palladium-catalyzed, one-step conversions of aliphatic acids into butenolides represent a promising avenue. nih.govacs.orgfigshare.com This method involves the triple functionalization of C-H bonds and offers practical advantages like low catalyst loading and simple purification. nih.govacs.orgfigshare.com Another innovative strategy involves the oxidative fragmentation of readily available furans using singlet oxygen and an inexpensive iron(II) salt, providing a modular route to functionalized butenolides. chemrxiv.org

Future research will likely focus on:

Catalyst Development: Designing more efficient and recyclable catalysts, potentially moving from homogeneous to more easily separable heterogeneous systems. mdpi.com

Biocatalysis: Harnessing enzymes for the stereoselective synthesis of chiral butenolides, offering a highly sustainable and specific route.

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient production.

Multicomponent Reactions: Designing one-pot reactions that combine multiple starting materials to build the butenolide core in a single step, such as the assembly of 5-acylamino butenolides from isocyanides, glyoxals, and acetophosphonic acid diethylesters. acs.org

A comparison of existing and emerging synthetic strategies highlights the trend towards greater efficiency and sustainability.

| Synthetic Approach | Key Features | Challenges & Future Directions |

| Traditional Multi-step Synthesis | Often involves protection/deprotection steps, leading to lower overall yields. oup.comresearchgate.net | Improving step economy, reducing waste. |

| Palladium-Catalyzed C-H Activation | One-step conversion of aliphatic acids; high atom economy. nih.govacs.orgfigshare.com | Expanding substrate scope, reducing catalyst cost. |

| Oxidative Furan (B31954) Fragmentation | Modular approach from simple furans; uses inexpensive reagents. chemrxiv.org | Improving control over selectivity for complex substrates. |

| Enantioselective Catalysis | Provides access to specific stereoisomers, crucial for biological applications. rug.nldoi.orgchinesechemsoc.org | Developing catalysts with broader applicability and higher turnover numbers. |

Exploration of Undiscovered Chemical Transformations and Reactivity

The furanone ring of this compound is a versatile scaffold for further chemical modification. While its basic reactivity is understood, there remains significant potential to discover new chemical transformations. The rich chemistry of butenolides allows for their conversion into other biologically interesting heterocyclic compounds like lactams and pyridazines. researchgate.netresearchgate.net

Future research in this area should aim to:

Explore Cycloaddition Reactions: Investigate the participation of the butenolide double bond in various cycloaddition reactions to construct more complex polycyclic systems.

Develop Novel Ring-Opening Reactions: Design selective methods to open the lactone ring, providing access to highly functionalized acyclic compounds.

Functionalize the Butyl Chain: Explore selective C-H activation or other methods to introduce new functional groups onto the butyl side chain, creating a library of derivatives for structure-activity relationship studies.

Investigate Photochemical Reactivity: Examine the behavior of this compound under photochemical conditions to uncover unique reactivity patterns.

Systematic studies of the fragmentation patterns of 3(2H)-furanones using techniques like tandem mass spectrometry can provide deeper insights into their reactivity and guide the design of new chemical transformations. imreblank.ch

Deeper Elucidation of Mechanistic Biological Pathways through Advanced Omics Technologies

While furanone derivatives are known to possess a range of biological activities, including antimicrobial and anticancer properties, the precise molecular mechanisms are often not fully understood. researchgate.netontosight.ainih.govunipi.it A significant challenge and opportunity lie in using advanced "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) to unravel the biological pathways affected by this compound.

For example, a marine-derived furanone, 5-hydroxy-3-methoxy-5-methyl-4-butylfuran-2(5H)-one, has been shown to reduce intracellular lipid accumulation by targeting nuclear receptors LXRα and PPARα. mdpi.comresearchgate.net This points to the potential of this compound and its derivatives to modulate important cellular signaling pathways.

Future research should focus on:

Target Identification: Using proteomic approaches to identify the direct protein targets of this compound in various cell types.

Pathway Analysis: Employing transcriptomics and metabolomics to map the downstream cellular pathways that are perturbed upon treatment with the compound.

Mechanism of Action Studies: Investigating how the compound interacts with its targets, for instance, whether it acts as an inhibitor, activator, or allosteric modulator. For some furanone derivatives, DNA has been identified as a potential target. nih.gov

Integration of Computational Design in Synthesis and Application Development

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. nih.gov For this compound, these approaches can accelerate progress in both its synthesis and the discovery of new applications.

Key areas for the integration of computational design include:

Predicting Reactivity and Stereochemistry: Using methods like Density Functional Theory (DFT) to model reaction mechanisms and predict the stereochemical outcomes of synthetic transformations, as has been done to determine the configuration of the butenolide ring in other natural products. mdpi.comresearchgate.net

Virtual Screening and Drug Design: Employing molecular docking and other in silico screening techniques to predict the binding affinity of this compound derivatives against various biological targets, such as enzymes or receptors. nih.govnih.govoup.com This can help prioritize compounds for synthesis and biological testing.

ADME/Tox Prediction: Computationally predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

Catalyst Design: Modeling catalyst-substrate interactions to design more efficient and selective catalysts for the synthesis of butenolides. mdpi.com

Recent work has demonstrated the power of computational planning in designing synthetic routes to complex lactones and other natural products. nih.gov Applying these advanced algorithms to this compound could reveal novel and more efficient synthetic pathways.

Expanding Applications in Diverse Fields beyond Current Scope

Currently, research into furanones like this compound is largely focused on their potential in pharmacology and as flavor/aroma compounds. ontosight.aiforeverest.net However, the unique chemical structure of this compound suggests that its applications could be expanded into a variety of other fields.

Promising future applications to be explored include:

Materials Science: Investigating the use of this compound as a monomer for the synthesis of novel biodegradable polymers and resins. The lactone structure is a key feature in the production of some biodegradable polymers. mdpi.com

Agriculture: Evaluating its potential as an agrochemical, for instance, as a natural pesticide, herbicide, or plant growth regulator. Furanones are known to be involved in bacterial quorum sensing, which could be a target for controlling plant pathogens. nih.govunipi.it

Biofuels: Exploring its role as a potential biofuel or biofuel additive, given its origin from biomass-derivable furfural (B47365). rsc.org

Fluorescent Probes: Derivatizing the furanone scaffold to create novel fluorescent dyes for bio-analytical and imaging applications. elsevierpure.com

The exploration of these diverse applications will require interdisciplinary collaboration and a willingness to look beyond the traditional uses of this class of compounds.

常见问题

Q. What are the established synthetic routes for 5-Butylfuran-2(5H)-one, and how do reaction conditions influence yield and purity?

The primary method involves cyclization of 3-alkenoic acids , achieving yields of 92–95% with high purity. Key parameters include temperature control (80–120°C) and catalytic acid (e.g., p-toluenesulfonic acid) to promote intramolecular esterification. Solvent choice (e.g., toluene or dichloromethane) and reaction time (4–8 hours) are critical for minimizing side products like dimerized byproducts . Alternative routes include oxidative lactonization of γ,δ-unsaturated carboxylic acids using iodine or peroxides, though these may require stricter anhydrous conditions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

NMR spectroscopy is standard:

- ¹H NMR : Peaks at δ 5.8–6.2 ppm (olefinic protons), δ 4.2–4.5 ppm (lactone ring protons), and δ 0.8–1.6 ppm (butyl chain protons).

- ¹³C NMR : Lactone carbonyl at δ 170–175 ppm, olefinic carbons at δ 120–130 ppm . X-ray crystallography is used for absolute configuration determination, particularly for chiral derivatives, with R-factors < 0.05 ensuring accuracy .

Q. What biological activity screening methods are applicable to this compound derivatives?

- Antimicrobial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) testing against Staphylococcus aureus and Gram-negative bacteria, with derivatives showing activity linked to substituent electronegativity .

- Enzyme inhibition : Fluorescence-based assays for targets like cyclooxygenase-2 (COX-2), where lactone ring flexibility impacts binding affinity .

Q. What safety protocols are recommended for handling this compound in the lab?

- Use fume hoods and PPE (gloves, goggles) due to respiratory and skin irritation risks (H315, H319 hazard codes).

- Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Monitor for lactone ring opening via IR (loss of carbonyl peak at ~1750 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

- Electrophilic substitution : Introduce halogens (Cl, Br) at the C3 position to improve antimicrobial potency by 30–50% .

- Side-chain functionalization : Replace the butyl group with aryl or heteroaryl groups (e.g., phenyl, pyridyl) to modulate lipophilicity and target selectivity in enzyme inhibition .

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

- Statistical Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., catalyst loading, solvent polarity). For example, a 3² factorial design can identify interactions between temperature and reaction time .

- Mechanistic studies : Employ DFT calculations to model transition states during cyclization, revealing energy barriers that explain yield disparities under varying conditions .

Q. What advanced techniques characterize the reactivity of this compound in complex matrices?

- LC-MS/MS : Quantify degradation products (e.g., hydrolyzed dihydrofuran) in biological samples with LOD < 0.1 ppm .

- In situ IR spectroscopy : Monitor real-time lactone ring stability during catalysis or photochemical reactions .

Q. How do computational models predict the environmental impact of this compound?

- QSAR (Quantitative Structure-Activity Relationship) : Estimate biodegradability (e.g., logP > 3 suggests bioaccumulation risk).

- Ecotoxicology databases : Cross-reference with analogs like 5-hydroxymethylfurfural (5-HMF) to model aquatic toxicity (LC₅₀ for Daphnia magna) .

Q. What strategies improve the regioselectivity of this compound derivatization?

Q. How can researchers leverage this compound as a platform chemical for materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。